![molecular formula C13H17NO2 B2449396 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 2103614-15-7](/img/structure/B2449396.png)
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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Overview
Description
“4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), an important structural motif of various natural products and therapeutic lead compounds . THIQs have garnered significant attention due to their broad range of applications in asymmetric catalysis as chiral scaffolds .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of C (1)-substituted derivatives of THIQs, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Scientific Research Applications
Alkaloid Precursors and Bioactivity
Transition Metal-Catalyzed Reactions
Green and Sustainable Chemistry
Phosphonic Acid Derivatives
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (tic), a related compound, is a core structural motif in a large number of tailored enzyme inhibitors and potent receptor ligands . It is used as a conformationally restricted analog of phenylalanine (Phe) and sometimes a more hydrophobic one for proline (Pro), which usually results in an increase in bioavailability, selectivity, and potency .
Mode of Action
It can be inferred from the related compound tic, that it interacts with its targets by acting as a conformationally restricted analog of phenylalanine (phe) and sometimes a more hydrophobic one for proline (pro) .
Biochemical Pathways
Tic, a related compound, is known to be involved in a wide range of pharmacological applications .
Pharmacokinetics
It is known that tic, a related compound, usually results in an increase in bioavailability, selectivity, and potency when used as a conformationally restricted analog of phenylalanine (phe) and sometimes a more hydrophobic one for proline (pro) .
Result of Action
Tic, a related compound, is known to be a core structural motif in a large number of tailored enzyme inhibitors and potent receptor ligands .
properties
IUPAC Name |
4,4,6-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-4-5-9-10(6-8)13(2,3)7-14-11(9)12(15)16/h4-6,11,14H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHJWKUOLTNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NCC2(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
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